(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Catalog No.
S729665
CAS No.
33878-70-5
M.F
C5H9N5
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

CAS Number

33878-70-5

Product Name

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1

InChI Key

XUHYQIQIENDJER-BYPYZUCNSA-N

SMILES

C1CC(NC1)C2=NNN=N2

Canonical SMILES

C1CC(NC1)C2=NNN=N2

Isomeric SMILES

C1C[C@H](NC1)C2=NNN=N2

Here are some specific scientific research applications of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:

  • Enantioselective synthesis of chiral 1,2-oxazines

    This compound can be used to create chiral 1,2-oxazines, which are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole catalyzes an intramolecular Wittig reaction between achiral ketones, leading to the formation of enantioenriched 1,2-oxazines. []

  • Diastereoselective Michael addition reactions

    This organocatalyst can promote the addition of aliphatic aldehydes to β-nitrostyrene in a diastereoselective manner. Michael additions are a fundamental reaction in organic synthesis, and achieving diastereoselectivity allows for the control of the product's stereochemistry, which is crucial for many applications. []

  • Direct asymmetric α-fluorination of aldehydes

    (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole has been employed in the direct asymmetric α-fluorination of linear and branched aldehydes. This reaction utilizes N-fluorobenzenesulfonamide as the fluorinating agent and achieves good enantioselectivities for various aldehydes. []

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a chiral compound characterized by its unique tetrazole structure, which is a five-membered ring containing four nitrogen atoms. This compound has garnered interest in the field of organic chemistry, particularly for its potential applications in asymmetric synthesis and catalysis. The molecular formula of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is C₅H₉N₅, with a molecular weight of approximately 139.16 g/mol. The compound exists as a solid at room temperature and is typically synthesized in high purity levels exceeding 98% .

, primarily as an organocatalyst. It has been shown to facilitate reactions such as:

  • Aldol Reactions: The compound can catalyze aldol reactions involving carbonyl compounds and nitroalkenes, showcasing its utility in forming carbon-carbon bonds .
  • Michael Additions: It has been employed in asymmetric Michael additions, where it aids the addition of nucleophiles to α,β-unsaturated carbonyl compounds .
  • Conjugate Additions: The compound is also effective in conjugate additions of nitroalkanes to unsaturated cyclic and acyclic ketones .

The biological activity of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is notable due to its structural similarity to proline, which enhances its lipophilicity and potential bioactivity. Studies indicate that this compound exhibits significant activity as an organocatalyst in various synthetic pathways but limited direct biological effects have been reported. Its toxicity profile suggests caution, as it is classified as toxic if swallowed and can cause skin irritation .

Several methods exist for synthesizing (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole:

  • Direct Synthesis from Pyrrolidine: Utilizing sodium azide and other reagents to convert pyrrolidine derivatives into tetrazole forms.
  • Organocatalytic Routes: Employing asymmetric organocatalysis techniques that leverage the unique properties of the tetrazole group to enhance reaction outcomes in synthesizing complex organic molecules .
  • Modification of Proline Derivatives: Transforming proline or its derivatives into tetrazoles through various chemical transformations, which often yield enantiomerically pure products .

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole finds applications primarily in:

  • Asymmetric Catalysis: Its role as an organocatalyst allows for the creation of chiral compounds, which are essential in pharmaceuticals and fine chemicals.
  • Synthetic Chemistry: It serves as a key intermediate or catalyst in various organic reactions aimed at synthesizing complex molecules.
  • Research: The compound is utilized in academic research to explore new synthetic methodologies and reaction mechanisms .

Several compounds share structural or functional similarities with (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole. Here are notable examples:

Compound NameStructure SimilarityUnique Features
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazoleEnantiomer of (S)-5-(Pyrrolidin-2-yl)Opposite chirality; used for comparative studies
5-(Pyrrolidin-2-yl)tetrazoleLacks chirality; simpler structureLess effective as an organocatalyst
5-(Amino-pyrrolidine)tetrazoleContains amino group; similar reactivityPotentially different reactivity profiles
5-(Cyclohexyl)tetrazoleDifferent alkyl substituentVaries in lipophilicity and reactivity

The uniqueness of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole lies in its chiral nature, which enhances its effectiveness as an organocatalyst compared to its non-chiral counterparts and other similar compounds. Its specific interactions and catalytic properties make it a valuable tool in synthetic organic chemistry.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Dates

Modify: 2023-08-15

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